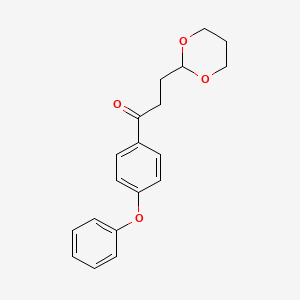

3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone

説明

3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone is a ketone derivative featuring a 1,3-dioxane ring fused to a propiophenone backbone, with a phenoxy substituent at the 4'-position of the phenyl group. The 1,3-dioxane moiety enhances steric and electronic modulation, while the phenoxy group introduces aromaticity and polarity, influencing solubility and reactivity .

特性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c20-18(11-12-19-21-13-4-14-22-19)15-7-9-17(10-8-15)23-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYMZXRKNVAAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646004 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-36-3 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The phenoxypropiophenone moiety can be introduced through a Friedel-Crafts acylation reaction, where phenol reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The removal of water during the reaction, using techniques such as Dean-Stark apparatus, is crucial for the successful formation of the 1,3-dioxane ring .

化学反応の分析

Types of Reactions

3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkoxides, amines, and other nucleophiles.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone involves its interaction with specific molecular targets and pathways. The 1,3-dioxane ring can act as a stabilizing moiety, while the phenoxypropiophenone group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

類似化合物との比較

Structural Analogues and Substituent Effects

The compound belongs to a family of propiophenone derivatives with variations in the substituents at the 4'-position. Key analogues include:

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects: The phenoxy group (4'-position) increases electron density via resonance, enhancing reactivity in electrophilic substitutions compared to electron-withdrawing chloro substituents.

- Steric Effects: Isopropyl and ethyl groups introduce steric hindrance, reducing accessibility to the ketone group in reactions, whereas the phenoxy group offers a balance of bulk and reactivity.

- Positional Isomerism: The 3'-phenoxy analogue (CAS 133481-12-6) exhibits distinct reactivity due to altered resonance effects and steric interactions.

生物活性

3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of virology and pharmacology. This article aims to explore the biological activity of this compound, highlighting its antiviral properties, cytotoxicity, and potential applications in therapeutic settings.

Chemical Structure and Properties

The compound features a dioxane ring, which is known for its role in various biological activities. The presence of the phenoxy group enhances its interaction with biological targets, potentially influencing its efficacy as an antiviral agent.

Antiviral Activity

Research indicates that dioxane derivatives can exhibit significant antiviral properties. A study on similar dioxane-based compounds demonstrated their ability to inhibit the replication of the Sindbis virus, with an effective concentration (EC50) of 3.4 µM for one of the derivatives . This suggests that this compound may possess comparable antiviral activities.

Table 1: Antiviral Activities of Dioxane Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| Dioxane Derivative 1 | 3.4 | >1000 | >294 |

| Dioxane Derivative 2 | 1400 | >1000 | NA |

| Dioxane Derivative 3 | NA | >1000 | NA |

EC50: Concentration resulting in a 50% reduction in virus production; CC50: Concentration causing 50% growth inhibition in uninfected cells.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of any new compound. In studies involving related dioxane compounds, none showed cytotoxic effects at concentrations up to 1000 µM, indicating a favorable safety margin . The therapeutic index calculated from these studies suggests that these compounds can be effective without significant toxicity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. The presence of specific functional groups, such as the phenoxy moiety in this compound, plays a critical role in enhancing its biological efficacy. Molecular modeling studies indicate potential binding interactions with viral proteins that could enhance antiviral activity .

Case Studies and Applications

Several case studies have highlighted the potential applications of dioxane derivatives in treating viral infections. For instance, compounds with similar structures have been shown to inhibit various viruses effectively. The implications for drug development are significant, as these compounds could serve as lead candidates for further optimization and clinical testing.

Table 2: Summary of Case Studies on Dioxane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。